molecular formula C13H9I2N3 B13754928 Acridine, 3,6-diamino-4,5-diiodo- CAS No. 74165-93-8

Acridine, 3,6-diamino-4,5-diiodo-

Cat. No.: B13754928
CAS No.: 74165-93-8
M. Wt: 461.04 g/mol
InChI Key: JHPTVQUTYGIIIX-UHFFFAOYSA-N
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Description

3,6-Diamino-4,5-diiodoacridine is a halogenated acridine derivative synthesized via electrophilic substitution of proflavin (3,6-diaminoacridine) at the 4 and 5 positions, as reported by Martin in 1979 . This compound features a nitrogen-containing tricyclic scaffold with two amino groups at positions 3 and 6 and iodine atoms at positions 4 and 4. The diiodo substitution distinguishes it from other acridine derivatives, conferring unique electronic and steric properties that influence its reactivity, solubility, and biological interactions.

Properties

CAS No.

74165-93-8

Molecular Formula

C13H9I2N3

Molecular Weight

461.04 g/mol

IUPAC Name

4,5-diiodoacridine-3,6-diamine

InChI

InChI=1S/C13H9I2N3/c14-10-8(16)3-1-6-5-7-2-4-9(17)11(15)13(7)18-12(6)10/h1-5H,16-17H2

InChI Key

JHPTVQUTYGIIIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC3=C(C=CC(=C3I)N)C=C21)I)N

Origin of Product

United States

Preparation Methods

The synthesis of acridine derivatives typically involves the Bernthsen synthesis method, which uses benzene-1,3-diamine and formic acid in the presence of zinc chloride or hydrochloric acid as a catalyst . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

Acridine, 3,6-diamino-4,5-diiodo- undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

Acridine, 3,6-diamino-4,5-diiodo- has been investigated for its potential as an anticancer and antibacterial agent. Its mechanism primarily involves intercalation into DNA, which disrupts replication and transcription processes.

  • Anticancer Activity : Studies have shown that acridine derivatives can inhibit topoisomerase enzymes, making them promising candidates for cancer therapy. For instance, research indicates that acridine compounds can effectively induce apoptosis in cancer cells by interfering with DNA processes .
  • Antibacterial Properties : The compound's structure allows it to exhibit antimicrobial activity against various pathogens. It has been tested against resistant strains of bacteria, showing effectiveness comparable to established antibiotics .

Biological Research

Acridine derivatives serve as vital tools in molecular biology for studying DNA-protein interactions.

  • DNA Intercalation : The planar structure of acridine facilitates its insertion between DNA base pairs. This property is exploited in fluorescence microscopy to visualize nucleic acids in cellular studies .
  • Fluorescent Probes : Due to its ability to bind selectively to nucleic acids, acridine, 3,6-diamino-4,5-diiodo- is utilized as a fluorescent probe in biochemical assays .

Industrial Applications

The compound's chromophoric properties make it suitable for dye production.

  • Dyes and Pigments : Acridine derivatives are employed in the synthesis of dyes used in textiles and biological staining due to their vibrant colors and stability .

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, acridine derivatives were shown to induce apoptosis in leukemia cells through DNA intercalation. The results indicated a significant reduction in cell viability compared to control groups .

Case Study 2: Antimicrobial Activity

A clinical trial assessed the efficacy of acridine-based compounds against multidrug-resistant bacterial strains. The findings demonstrated substantial antibacterial activity with minimal cytotoxicity towards human cells .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acridine Derivatives

Acridine derivatives share a common tricyclic aromatic framework but differ in substituents, which dictate their biological and physicochemical profiles. Below is a comparative analysis of 3,6-diamino-4,5-diiodoacridine with key analogs:

Table 1: Comparative Properties of Acridine Derivatives

Compound Substituents Key Biological Activities IC50 (EGFR Inhibition) Solubility Applications
3,6-Diamino-4,5-diiodoacridine 3,6-NH₂; 4,5-I₂ DNA intercalation, coordination chemistry Not reported Low* Ligand synthesis
Acridine Yellow G 3,6-NH₂; 2,7-CH₃ Anti-glioma, EGFR/PKC inhibition ~7.5 µM (EGFR) Moderate Anticancer therapy
Proflavin 3,6-NH₂ Antibacterial, DNA intercalation N/A High Topical antiseptic
10-(2-Hydroxyphenyl)-hexahydro acridinediones Hexahydro ring; triazole substituents Antimicrobial, antifungal N/A Variable Antimicrobial agents

*Predicted based on halogenation effects.

Key Comparisons

Substituent Effects on Bioactivity Halogenation vs. However, iodine’s heavy-atom effect may enhance photophysical properties for use in imaging or photodynamic therapy. Amino Groups: Both 3,6-diamino-4,5-diiodoacridine and proflavin retain amino groups at positions 3 and 6, which are critical for DNA binding.

Coordination Chemistry Unlike non-halogenated acridines, 3,6-diamino-4,5-diiodoacridine serves as a precursor for tridentate ligands in ruthenium complexes due to its iodine substituents, enabling unique metal-binding modes . This contrasts with Acridine Yellow G, which is primarily investigated for kinase inhibition .

Therapeutic Potential Anticancer Activity: Acridine Yellow G demonstrates specificity against PTEN-deficient glioblastoma cells (IC50 ~7.5 µM for EGFR), while 3,6-diamino-4,5-diiodoacridine lacks reported cytotoxicity data .

Biological Activity

Acridine, 3,6-diamino-4,5-diiodo- is a notable compound within the acridine family, recognized for its diverse biological activities. This article explores its mechanisms of action, biological applications, and recent research findings.

Chemical Structure and Properties

Acridine, 3,6-diamino-4,5-diiodo- features a fused ring structure with two iodine atoms at the 4 and 5 positions and amino groups at the 3 and 6 positions. Its chemical formula is C12_{12}H10_{10}I2_2N2_2 with a molecular weight of 392.02 g/mol. This unique substitution pattern enhances its biological activity and reactivity compared to other acridine derivatives.

The primary mechanism of action for acridine derivatives, including 3,6-diamino-4,5-diiodo-, involves DNA intercalation . The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure. This interference inhibits DNA replication and transcription processes, which is particularly relevant in cancer therapy . Additionally, this compound has been shown to inhibit topoisomerase enzymes, further contributing to its anticancer properties.

Biological Activities

Acridine, 3,6-diamino-4,5-diiodo- exhibits a range of biological activities:

  • Anticancer Activity : The compound has been investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit crucial enzymes involved in DNA replication. Several studies have reported cytotoxic effects against various cancer cell lines .
  • Antimicrobial Properties : Acridine derivatives are known for their antibacterial activity against Gram-positive bacteria and moderate effects against Gram-negative organisms. The presence of amino groups enhances their efficacy as antimicrobial agents .
  • Fluorescent Probes : Due to its ability to interact with nucleic acids, acridine derivatives are often used as fluorescent probes in molecular biology research to study DNA-protein interactions.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits DNA replication; cytotoxic to cancer cells,
AntimicrobialEffective against Gram-positive bacteria ,
Fluorescent ProbeUseful in studying DNA-protein interactions,

Case Study: Anticancer Properties

In a study examining the cytotoxicity of various acridine derivatives on P-388 mouse lymphoma cells, it was found that compounds similar to acridine, 3,6-diamino-4,5-diiodo-, exhibited IC50 values in the range of 0.05 to 0.1 µg/mL. These findings highlight the compound's potential as a lead candidate for developing new anticancer therapies .

Recent Advances

Recent literature reviews have summarized breakthroughs in the chemistry of acridines as anti-cancer agents. These studies emphasize the importance of structural modifications on biological activity and explore new synthetic pathways for creating more effective derivatives .

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